![molecular formula C10H8BrN3O B2379657 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine CAS No. 1877094-05-7](/img/structure/B2379657.png)
2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine
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Overview
Description
“2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine” is a chemical compound with the formula C10H8BrN3O and a molecular weight of 266.09 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine” can be represented by the SMILES notationC1=CC(=CN=C1)COC2=CN=C(C=N2)Br
. This compound has a topological polar surface area of 38.7 Ų and contains 13 heavy atoms . Physical And Chemical Properties Analysis
“2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine” has a molecular weight of 236.07 g/mol, an XLogP3-AA of 1.4, and a complexity of 165 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
Photophysical Properties and Applications
- A study by Stagni et al. (2008) explored the synthesis and characterization of cyclometalated bis(phenylpyridine)iridium(III) complexes, including those with pyrazinyltetrazolate ligands. These complexes displayed a range of redox and emission properties, useful in organic light-emitting devices and as markers for biological labeling Stagni et al., 2008.
Synthetic Methods and Derivatives
- Research by Collins Michael Raymond et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, starting from 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine. This method could potentially be adapted for synthesizing derivatives of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine Collins Michael Raymond et al., 2010.
Reactions and Molecular Interactions
- Paudler and Dunham (1965) examined the bromination of pyrrolo[1, 2-a]pyrazine, yielding dibromo and bromo derivatives. This research could offer insights into the reactivity of related pyrazine compounds Paudler & Dunham, 1965.
Applications in Organic Electronics
- Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine derivatives, emphasizing their potential in organic optoelectronic materials. This research suggests possible applications for 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine in this field Meti et al., 2017.
Biological Applications
- Zhang et al. (2014) studied a series of pyrazolopyrazines as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators. Although this study focuses on a specific application, it highlights the potential biological relevance of pyrazine derivatives Zhang et al., 2014.
Proton Transfer Studies
- Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridines, which are structurally related to 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine, revealed three types of photoreactions, offering insights into the photophysical behavior of similar compounds Vetokhina et al., 2012.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-(pyridin-3-ylmethoxy)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOBUOGAHWZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CN=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine |
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